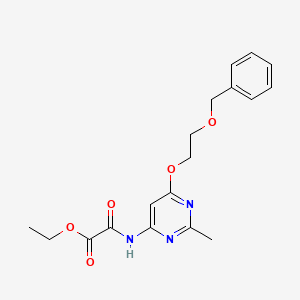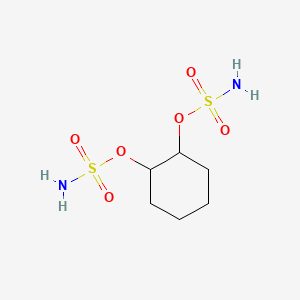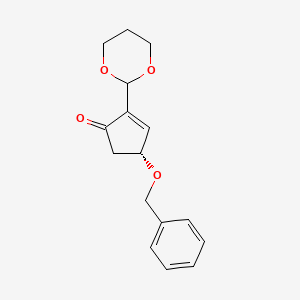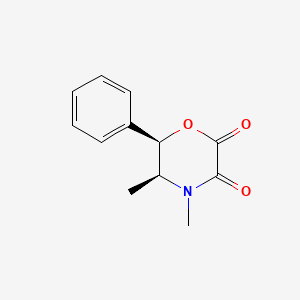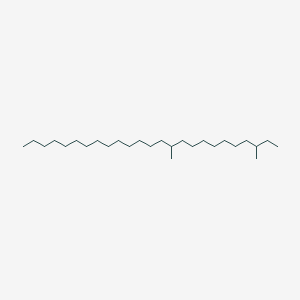
3,11-Dimethylpentacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,11-Dimethylpentacosane is a hydrocarbon compound with the molecular formula C27H56. It is a type of dimethylalkane, specifically a dimethyl derivative of pentacosane. This compound is known for its role as a sex pheromone component in certain insect species, such as the greater wax moth, Galleria mellonella .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-dimethylpentacosane involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions typically require anhydrous conditions and a controlled temperature to prevent side reactions .
Industrial Production Methods
the principles of organic synthesis, such as the use of catalytic hydrogenation and distillation, can be applied to produce this compound in a laboratory setting .
化学反応の分析
Types of Reactions
3,11-Dimethylpentacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the conditions.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of smaller hydrocarbons.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated alkanes.
科学的研究の応用
3,11-Dimethylpentacosane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of hydrocarbons and their reactions.
Biology: Acts as a sex pheromone component in insects, aiding in the study of insect behavior and communication.
Medicine: Potential use in developing environmentally safe pest control methods by disrupting insect mating behaviors.
Industry: Limited industrial applications, primarily used in research settings.
作用機序
The mechanism of action of 3,11-dimethylpentacosane as a sex pheromone involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a behavioral response such as attraction or mating behavior. The molecular targets are primarily olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that lead to the behavioral response .
類似化合物との比較
Similar Compounds
5,11-Dimethylpentacosane: Another dimethyl derivative of pentacosane, also known for its role as a sex pheromone in insects.
3-Methylpentacosane: A monomethyl derivative with similar chemical properties but different biological activity.
3,11-Dimethylheptacosane: A longer-chain dimethylalkane with distinct physical and chemical properties.
Uniqueness
3,11-Dimethylpentacosane is unique due to its specific role in insect communication as a sex pheromone. Its structure allows it to interact with olfactory receptors in a way that triggers specific behavioral responses, making it a valuable compound for studying insect behavior and developing pest control methods .
特性
CAS番号 |
76275-73-5 |
|---|---|
分子式 |
C27H56 |
分子量 |
380.7 g/mol |
IUPAC名 |
3,11-dimethylpentacosane |
InChI |
InChI=1S/C27H56/c1-5-7-8-9-10-11-12-13-14-15-17-21-24-27(4)25-22-19-16-18-20-23-26(3)6-2/h26-27H,5-25H2,1-4H3 |
InChIキー |
NAGZGURRYTWJLN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(C)CCCCCCCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


acetaldehyde](/img/structure/B14452501.png)

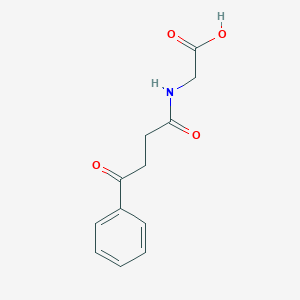
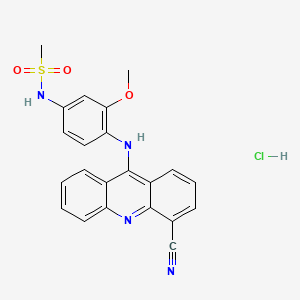
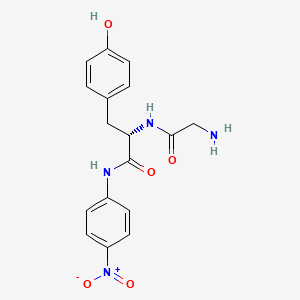
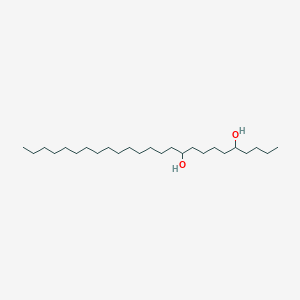
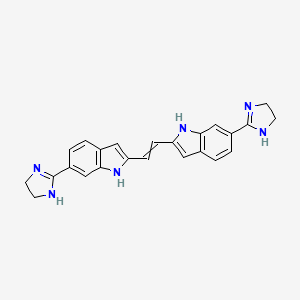
![3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide](/img/structure/B14452539.png)
